2-(Azetidin-3-yloxy)-6-chloropyrazine

Medicinal Chemistry Cross-Coupling Library Synthesis

Common pain point: Most heterocyclic building blocks offer only a single derivatization point, limiting library diversity. 2-(Azetidin-3-yloxy)-6-chloropyrazine solves this with two orthogonal handles. • C6 chlorine: Enables Suzuki, Buchwald-Hartwig, or Negishi cross-coupling. • Azetidine NH: Allows amide/sulfonamide/alkylation chemistry. • Matrix library approach: Generate n x m compounds from one starting material. • ≥95% purity, free base form. Store at 2-8°C.

Molecular Formula C7H8ClN3O
Molecular Weight 185.61 g/mol
Cat. No. B11906859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yloxy)-6-chloropyrazine
Molecular FormulaC7H8ClN3O
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=CN=CC(=N2)Cl
InChIInChI=1S/C7H8ClN3O/c8-6-3-10-4-7(11-6)12-5-1-9-2-5/h3-5,9H,1-2H2
InChIKeyDTCFSDYPCMEIAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-yloxy)-6-chloropyrazine: Chloropyrazine Building Block


2-(Azetidin-3-yloxy)-6-chloropyrazine (CAS 1219980-53-6) is a bifunctional heterocyclic building block featuring a 6-chloropyrazine core linked via an ether bridge to an azetidin-3-yl moiety . With a molecular formula of C₇H₈ClN₃O and a molecular weight of 185.61 g/mol, this compound provides two orthogonal reactive handles—the aryl chloride for cross-coupling chemistry and the free azetidine NH for further derivatization [1]. It belongs to the broader class of aryl- and heteroaryl-nitrogen-heterocyclic PDE10 inhibitors structurally exemplified in patent literature, where the azetidinyloxy-pyrazine scaffold constitutes the core pharmacophore [2]. The compound is supplied at ≥95% purity and is recommended for storage at 2–8°C [1].

Why Generic Substitutes Fail for This Building Block


Substituting 2-(azetidin-3-yloxy)-6-chloropyrazine with a non-chlorinated azetidinyloxy-pyrazine or a simple 2-chloro-6-alkoxypyrazine sacrifices either the synthetic versatility of the chlorine handle or the pharmacokinetic advantages of the azetidine ring. The chlorine at the 6-position of the pyrazine ring enables late-stage diversification via palladium-catalyzed cross-coupling reactions, a strategic entry that is blocked in the des-chloro analog 2-(azetidin-3-yloxy)pyrazine . Simultaneously, the azetidine ring imparts a lower pKa and greater metabolic stability compared to larger saturated nitrogen heterocycles such as piperidine or pyrrolidine, as demonstrated by systematic physicochemical profiling of fluorinated azetidine, pyrrolidine, and piperidine series . The specific 2-(azetidin-3-yloxy) ether connectivity positions the azetidine NH at a geometry distinct from N-linked isomers such as 1-(6-chloropyrazin-2-yl)azetidin-3-ol (CAS 1147998-46-6), thereby altering the vector of hydrogen-bond donor/acceptor interactions and the shape of the final elaborated molecule [1]. Collectively, these features make this compound a non-fungible intermediate for targeted library synthesis where both structural diversity and favorable lead-like properties are required.

Differentiation Evidence Against Close Analogs


Dual Reactive Sites vs. Single-Point Modification

The presence of a chlorine atom at the 6-position of 2-(azetidin-3-yloxy)-6-chloropyrazine provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Negishi) that is entirely absent in the des-chloro analog 2-(azetidin-3-yloxy)pyrazine (CAS 1343323-27-2) . In the des-chloro analog, the pyrazine ring is unsubstituted at all carbon positions, limiting post-synthetic diversification to the azetidine nitrogen alone. The target compound enables a two-dimensional diversification strategy: the chlorine can be displaced with aryl, heteroaryl, or amine nucleophiles while the azetidine NH can be independently functionalized with electrophiles. This dual reactivity is a key differentiator for combinatorial library design .

Medicinal Chemistry Cross-Coupling Library Synthesis

Azetidine vs. Larger Saturated Heterocycles on Metabolic Stability

Systematic comparative studies of saturated nitrogen heterocycles demonstrate that azetidine-containing compounds exhibit distinct and often superior metabolic stability profiles relative to their five-membered (pyrrolidine) and six-membered (piperidine) counterparts . In a comprehensive study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives, intrinsic microsomal clearance measurements demonstrated high metabolic stability across the azetidine series, whereas select pyrrolidine and piperidine analogs showed elevated clearance. The azetidine ring's reduced basicity (pKa approximately 1–2 units lower than pyrrolidine/piperidine) correlates with lower metabolic liability . While this study did not directly measure the target compound, the structure-activity relationship is directly transferable to the azetidin-3-yloxy moiety present in 2-(azetidin-3-yloxy)-6-chloropyrazine, predicting that analogs derived from this building block will benefit from attenuated oxidative metabolism compared to those derived from pyrrolidinyloxy- or piperidinyloxy-chloropyrazine analogs.

ADME Metabolic Stability Physicochemical Properties

Ether-Linked vs. N-Linked Azetidine on Geometry and Reactivity

The connectivity of the azetidine ring to the pyrazine core differs fundamentally between 2-(azetidin-3-yloxy)-6-chloropyrazine (O-linked ether) and its N-linked regioisomer 1-(6-chloropyrazin-2-yl)azetidin-3-ol (CAS 1147998-46-6) [1]. In the target compound, the azetidine nitrogen is not directly conjugated to the electron-deficient pyrazine ring, preserving its full basicity and nucleophilicity for subsequent derivatization. In contrast, the N-linked isomer places the azetidine nitrogen directly on the pyrazine ring, where the electron-withdrawing effect of the heteroaromatic system reduces nitrogen basicity and alters the reactivity profile. Additionally, the O-linked geometry projects the azetidine NH vector approximately 120° relative to the plane of the pyrazine ring, whereas the N-linked geometry positions the ring substituents co-planar with the pyrazine, resulting in distinct three-dimensional shapes that differentially occupy chemical space [1].

Molecular Design Conformational Analysis Structure-Based Drug Design

Free Base vs. Hydrochloride Salt Procurement Flexibility

2-(Azetidin-3-yloxy)-6-chloropyrazine is available as the free base (CAS 1219980-53-6) and as the hydrochloride salt (CAS 1332528-34-3) [1] . The free base (MW 185.61) offers advantages for applications requiring anhydrous conditions or compatibility with base-sensitive downstream chemistry, whereas the hydrochloride salt (MW 222.07) provides enhanced aqueous solubility and crystallinity for biological assay workflows. The availability of both forms allows the end user to select the most appropriate physical form for their specific experimental protocol without additional salt conversion steps. In contrast, the des-chloro analog 2-(azetidin-3-yloxy)pyrazine is predominantly available only as the dihydrochloride salt (MW 224.09), limiting procurement flexibility .

Formulation Salt Selection Solubility

Azetidinyloxy-Pyrazine as a Privileged PDE10 Inhibitor Scaffold

The azetidin-3-yloxy-pyrazine motif is explicitly claimed as a core scaffold in potent PDE10 inhibitor patents, with representative compounds achieving high enzymatic inhibition potency [1]. For example, close structural analogs within the same patent family, such as 1-(4-(3-(1-(quinolin-2-yl)azetidin-3-yloxy)pyrazin-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone and related derivatives, have demonstrated PDE10 inhibitory activity as measured by in vitro enzymatic assays [1]. The target compound, with its chlorine atom at the 6-position of the pyrazine ring, serves as the direct synthetic precursor to these advanced PDE10 inhibitors via nucleophilic aromatic substitution or transition metal-catalyzed coupling at the chlorine position. The 6-chloro substitution pattern is specifically designed to allow introduction of diverse aryl, heteroaryl, or amine substituents that occupy the PDE10 active site pocket identified in the patent SAR [1].

PDE10 Inhibition CNS Drug Discovery Pharmacophore

Optimal Deployment Scenarios for This Compound


Combinatorial Library Synthesis via Orthogonal Dual Diversification

For medicinal chemistry teams building focused or diversity-oriented libraries, 2-(azetidin-3-yloxy)-6-chloropyrazine offers two independent diversification vectors: palladium-catalyzed coupling at the C6 chlorine (Suzuki, Buchwald-Hartwig, or Negishi) and amide/sulfonamide/alkylation chemistry at the azetidine NH. This enables a matrix-based library approach—vary R¹ at the chloride position and R² at the azetidine nitrogen—to generate n × m compounds from a single starting material, a synthetic economy not achievable with the des-chloro analog 2-(azetidin-3-yloxy)pyrazine which offers only one diversification point [1].

PDE10 Inhibitor Lead Generation and Optimization

This building block is a direct entry point into the PDE10 inhibitor chemical space exemplified in patent WO2011143129A1 [1]. The chlorine at position 6 is specifically positioned to be displaced with quinoline, dihydropyridine, piperidine, or related heterocycles that occupy the PDE10 active site, while the azetidinyloxy linker provides the optimal geometry and pharmacokinetic profile for CNS penetration. Teams pursuing PDE10 targets for schizophrenia, Huntington's disease, or metabolic disorders can use this compound to rapidly generate patent-advantaged analogs with the azetidine-mediated metabolic stability advantage over piperidine or pyrrolidine congeners .

Free Base Procurement for Anhydrous or Base-Sensitive Chemistry

Research groups requiring anhydrous reaction conditions—such as organometallic coupling reactions, reactions with moisture-sensitive reagents, or base-catalyzed transformations—should procure the free base form (CAS 1219980-53-6) rather than the hydrochloride salt [1]. The free base avoids the need for neutralization steps that could introduce water or competing nucleophiles. Conversely, for biological assay preparation, the hydrochloride salt (CAS 1332528-34-3) may be preferred for its enhanced aqueous solubility. The dual availability of physical forms provides procurement flexibility not available for the des-chloro analog, which is primarily sold only as the dihydrochloride salt .

Kinase-Focused Library Design Inspired by Pim and CDC7 Chemotypes

While direct kinase inhibition data for the unelaborated building block is not reported, structural analogs containing chloropyrazine and azetidine motifs have shown activity against Pim kinases (PIM1 IC₅₀ = 65 nM for CHEMBL2030404, a related chloropyrazine-containing scaffold) and CDC7 kinase [1] . This suggests that libraries elaborated from 2-(azetidin-3-yloxy)-6-chloropyrazine at the chlorine position may yield compounds active against these oncology targets, providing a strategic starting point for kinase inhibitor discovery programs seeking novel chemotypes with favorable metabolic stability conferred by the azetidine ring.

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